A Technical Guide to 3,4-Dimethoxybenzenesulfonohydrazide: Structure, Properties, and Synthetic Utility for Drug Discovery
A Technical Guide to 3,4-Dimethoxybenzenesulfonohydrazide: Structure, Properties, and Synthetic Utility for Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 3,4-Dimethoxybenzenesulfonohydrazide, a chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. While not extensively characterized as a standalone agent, its molecular architecture combines two moieties of high value: the 3,4-dimethoxyphenyl group, a recognized scaffold in numerous pharmaceuticals, and the sulfonohydrazide functional group, a versatile linker for creating diverse molecular libraries. This document synthesizes available data to present its structural and physicochemical profile, predicted spectroscopic signature, a robust synthetic pathway, and its potential applications as a foundational building block for novel therapeutic agents. The protocols and insights herein are designed to empower researchers to effectively synthesize, characterize, and utilize this compound in their discovery workflows.
Molecular Profile and Physicochemical Properties
3,4-Dimethoxybenzenesulfonohydrazide is an organic compound whose strategic importance is derived from its constituent parts. The 3,4-dimethoxy substitution pattern on the benzene ring is a feature found in a variety of biologically active molecules, often contributing to receptor binding and metabolic stability.[1][2] The sulfonohydrazide group provides a reactive handle for further chemical modification, most notably for the synthesis of sulfonohydrazones, a class of compounds with a broad spectrum of biological activities.
Chemical Structure and Identifiers
The structural identity of 3,4-Dimethoxybenzenesulfonohydrazide is defined by a sulfonyl group and a hydrazide directly attached to a 1,2-dimethoxy-substituted benzene ring.
| Identifier | Value | Source |
| IUPAC Name | 3,4-dimethoxybenzenesulfonohydrazide | - |
| CAS Number | 23095-32-1 | [3][4] |
| Molecular Formula | C₈H₁₂N₂O₄S | [4] |
| Molecular Weight | 232.26 g/mol | [4] |
Physicochemical Properties
Direct experimental data for the physical properties of 3,4-Dimethoxybenzenesulfonohydrazide are not widely published, reflecting its primary role as a synthetic intermediate rather than an end-product. However, based on its structure and data from analogous compounds, the following properties can be predicted.
| Property | Predicted Value / Observation | Rationale / Notes |
| Appearance | White to off-white solid. | Typical for small organic molecules of this class. |
| Melting Point | Not available. Expected to be a solid at room temperature. | - |
| Boiling Point | Not available. Likely to decompose upon heating at atmospheric pressure. | The hydrazide moiety can be thermally unstable. |
| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | The presence of polar N-H and S=O bonds suggests solubility in polar solvents. |
Spectroscopic Characterization (The Analytical Fingerprint)
Structural verification of a synthesized batch of 3,4-Dimethoxybenzenesulfonohydrazide is critically dependent on a combination of spectroscopic techniques. While a definitive published spectrum is not available, the expected spectral characteristics can be accurately predicted based on the known chemical shifts and absorption frequencies of its functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be highly informative. Key signals would include:
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Methoxy Protons (-OCH₃): Two distinct singlets, each integrating to 3H, expected around δ 3.8-4.0 ppm.
-
Aromatic Protons (Ar-H): A complex multiplet pattern between δ 6.9-7.5 ppm, integrating to 3H. The substitution pattern will lead to characteristic splitting (e.g., a doublet, a singlet-like peak, and a doublet of doublets).
-
Hydrazide Protons (-NH-NH₂): Two broad, D₂O-exchangeable signals. The chemical shift can vary significantly based on solvent and concentration but could be expected in the δ 4.0-9.0 ppm range.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will corroborate the structure:
-
Methoxy Carbons (-OCH₃): Two signals around δ 56 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals in the aromatic region (δ 110-155 ppm). The carbons directly attached to the electron-donating methoxy groups will be upfield, while the carbon attached to the electron-withdrawing sulfonyl group will be downfield.
Predicted Infrared (IR) Spectrum
IR spectroscopy is essential for confirming the presence of key functional groups:
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N-H Stretching: Two distinct bands in the 3200-3400 cm⁻¹ region, characteristic of the -NH₂ group.
-
C-H Stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic (methoxy) C-H stretches just below 3000 cm⁻¹.
-
S=O Stretching: Two strong, characteristic absorption bands for the sulfonyl group: an asymmetric stretch around 1330-1370 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹.
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C-O Stretching: Strong bands in the 1200-1270 cm⁻¹ region, corresponding to the aryl ether linkages of the methoxy groups.
Predicted Mass Spectrum (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺•): The spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight (232.26). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
-
Key Fragments: Expect to see fragmentation patterns corresponding to the loss of key functional groups, such as loss of N₂H₃, SO₂, and methoxy groups.
| Technique | Expected Key Features |
| ¹H NMR | Two -OCH₃ singlets (~3.9 ppm); 3H aromatic multiplet (6.9-7.5 ppm); Broad, exchangeable NH/NH₂ signals. |
| ¹³C NMR | Two -OCH₃ signals (~56 ppm); Six distinct aromatic signals (110-155 ppm). |
| IR (cm⁻¹) | 3200-3400 (N-H); >3000 (Ar C-H); <3000 (Aliphatic C-H); 1330-1370 & 1140-1180 (S=O); 1200-1270 (C-O). |
| MS (m/z) | 232 [M]⁺•; Fragments corresponding to loss of N₂H₃, SO₂, OCH₃. |
Synthesis and Derivatization
The true utility of 3,4-Dimethoxybenzenesulfonohydrazide for the target audience lies in its synthesis and subsequent use as a scaffold.
Proposed Synthetic Protocol for 3,4-Dimethoxybenzenesulfonohydrazide
The most direct and established method for preparing sulfonohydrazides is the reaction of the corresponding sulfonyl chloride with hydrazine hydrate. This protocol is based on well-established procedures for analogous sulfonamide syntheses.[5]
Reaction Scheme: (3,4-Dimethoxy)C₆H₃SO₂Cl + 2 N₂H₄·H₂O → (3,4-Dimethoxy)C₆H₃SO₂NHNH₂ + N₂H₅⁺Cl⁻ + 2 H₂O
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (2.2 equivalents) in a suitable solvent like ethanol or tetrahydrofuran (THF). Cool the solution to 0-5 °C in an ice bath.
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Reagent Addition: Dissolve 3,4-dimethoxybenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same solvent and add it dropwise to the stirred hydrazine solution, ensuring the temperature remains below 10 °C. The addition is exothermic and must be controlled to prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. The product will often precipitate as a white solid.
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove hydrazine salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3,4-Dimethoxybenzenesulfonohydrazide.
Caption: General workflow for the synthesis and purification of 3,4-Dimethoxybenzenesulfonohydrazide.
Key Derivatization Reactions for Drug Discovery
The primary value of the sulfonohydrazide moiety is its facile condensation with aldehydes and ketones to form stable N-acylhydrazone (specifically, sulfonohydrazone) derivatives. This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large library of compounds from a single core intermediate.
This methodology has been successfully used to prepare derivatives with potential antimicrobial and antiviral activities.[6][7][8] The causality behind this choice is that the resulting N-C bond introduces new steric and electronic features, allowing the molecule to explore different binding pockets in biological targets.
Caption: Key derivatization pathway for creating bioactive sulfonohydrazones.
Applications in Medicinal Chemistry and Drug Development
The strategic value of 3,4-Dimethoxybenzenesulfonohydrazide is best understood by considering its potential as a scaffold in drug discovery programs.
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Privileged Scaffold: The 3,4-dimethoxyphenyl group is a "privileged scaffold," appearing in numerous FDA-approved drugs and clinical candidates. It is a key intermediate in the synthesis of pharmaceuticals targeting a range of conditions.[1] Its presence can enhance binding affinity and modulate pharmacokinetic properties.
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Antimicrobial Agents: Hydrazone derivatives incorporating the 3,4-dimethoxybenzoyl moiety have demonstrated promising antibacterial and antifungal activities.[7] By using 3,4-Dimethoxybenzenesulfonohydrazide as a starting point, researchers can synthesize novel sulfonohydrazones to target multidrug-resistant pathogens.
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Enzyme Inhibition: The sulfonamide functional group is a classic pharmacophore known to inhibit enzymes like carbonic anhydrases and proteases.[5] Derivatives of this compound could be designed as inhibitors for various enzymatic targets, including those relevant to cancer, inflammation, or infectious diseases. For example, related bis-benzimidazole structures containing the 3,4-dimethoxyphenyl group have been identified as potent E. coli DNA topoisomerase inhibitors.[2]
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Antiviral Research: Recent computational studies have explored derivatives of related sulfonohydrazides as potential inhibitors of key proteins in viruses like SARS-CoV-2, highlighting the timeliness and relevance of this molecular class.[6][8]
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 3,4-Dimethoxybenzenesulfonohydrazide, designed to be adaptable to standard laboratory instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often preferred for hydrazides as it helps in observing the exchangeable NH protons.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 300 or 500 MHz spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A greater number of scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Reference the chemical shifts to the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean ATR crystal first and subtract it from the sample spectrum.
-
Data Analysis: Identify the key functional group frequencies as outlined in Section 2.3.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common and gentle method suitable for this type of molecule and can be run in both positive and negative ion modes to maximize information. Electron Ionization (EI) can also be used but may lead to more extensive fragmentation.[9]
-
Mass Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
3,4-Dimethoxybenzenesulfonohydrazide represents a potent, yet under-utilized, building block for modern drug discovery. While its own biological profile is uncharacterised, its true value is realised upon its derivatization into libraries of sulfonohydrazones and other related compounds. This guide provides the foundational knowledge—from synthesis and characterization to the rationale for its use—to empower researchers and drug development professionals to harness the potential of this versatile chemical intermediate. Its strategic combination of a privileged aromatic scaffold and a highly reactive functional group makes it a valuable asset for any research program aimed at the discovery of novel therapeutic agents.
References
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PrepChem.com. Synthesis of 3,4-dimethoxybenzoic acid hydrazide. Available from: [Link]
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ResearchGate. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations | Request PDF. Available from: [Link]
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NextSDS. 3,4-DIMETHOXYBENZENESULFONOHYDRAZIDE — Chemical Substance Information. Available from: [Link]
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PMC. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. Available from: [Link]
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Semantic Scholar. N'-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonohydrazide derivatives: Synthesis, quantum chemical method, in silico ADMET, molecular docking and molecular dynamic simulations. Available from: [Link]
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PubMed. 3,4-dimethoxyphenyl bis-benzimidazole, a novel DNA topoisomerase inhibitor that preferentially targets Escherichia coli topoisomerase I. Available from: [Link]
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